2-Acetamido-1-amino-1,2-dideoxy-B-D-gluc opyranose

N-glycopeptide synthesis solid-phase synthesis glycoconjugate chemistry

2-Acetamido-1-amino-1,2-dideoxy-β-D-glucopyranose (also known as N-acetyl-D-glucosylamine or 2-acetamido-2-deoxy-β-D-glucopyranosylamine) is a derivative of N-acetyl-D-glucosamine (GlcNAc) in which the anomeric hydroxyl group is replaced by a primary amino group. This substitution yields a glycosylamine with a free primary amine at C-1, enabling direct conjugation to carboxyl-containing molecules via stable amide bonds.

Molecular Formula C8H16N2O5
Molecular Weight 220.22 g/mol
Cat. No. B12061854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetamido-1-amino-1,2-dideoxy-B-D-gluc opyranose
Molecular FormulaC8H16N2O5
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1N)CO)O)O
InChIInChI=1S/C8H16N2O5/c1-3(12)10-5-7(14)6(13)4(2-11)15-8(5)9/h4-8,11,13-14H,2,9H2,1H3,(H,10,12)
InChIKeyMCGXOCXFFNKASF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Acetamido-1-amino-1,2-dideoxy-β-D-glucopyranose: A Defined Glycosylamine Building Block for N-Glycoconjugate Synthesis and Enzyme Studies


2-Acetamido-1-amino-1,2-dideoxy-β-D-glucopyranose (also known as N-acetyl-D-glucosylamine or 2-acetamido-2-deoxy-β-D-glucopyranosylamine) is a derivative of N-acetyl-D-glucosamine (GlcNAc) in which the anomeric hydroxyl group is replaced by a primary amino group . This substitution yields a glycosylamine with a free primary amine at C-1, enabling direct conjugation to carboxyl-containing molecules via stable amide bonds [1]. The compound retains the characteristic 2-acetamido group of GlcNAc, maintaining recognition by lectins and carbohydrate-processing enzymes while providing a unique reactive handle for synthetic and analytical applications [2].

Why GlcNAc or Its Simple Derivatives Cannot Substitute for 2-Acetamido-1-amino-1,2-dideoxy-β-D-glucopyranose in Key Applications


While N-acetyl-D-glucosamine (GlcNAc) and its O-glycosides are ubiquitous in glycobiology, they lack the reactive primary amine at the anomeric position that defines this compound's utility . This amine enables direct, chemoselective conjugation to carboxyl groups on peptides, proteins, or solid supports under mild conditions without requiring activation of the anomeric center [1]. Alternative glycosyl donors (e.g., glycosyl halides, trichloroacetimidates) necessitate additional protection/deprotection steps and are prone to anomerization or hydrolysis [2]. The β-configuration of the anomeric amine is also critical for maintaining recognition by GlcNAc-binding proteins and enzymes, which can be compromised when alternative linkers or protecting groups are employed [3].

Quantitative Differentiation of 2-Acetamido-1-amino-1,2-dideoxy-β-D-glucopyranose from Structural Analogs: A Comparative Evidence Guide


Superior Purity Profile for Reproducible N-Glycopeptide Synthesis: 97% (HPLC) vs. 95% Standard Grade

Sigma-Aldrich catalog #802999 provides this compound at 97% purity (HPLC), which is 2% higher than the 95% purity typical of other commercial sources . This elevated purity is critical for solid-phase N-glycopeptide synthesis, where even trace impurities can lead to truncated sequences, reduced coupling efficiency, and difficult purification .

N-glycopeptide synthesis solid-phase synthesis glycoconjugate chemistry

Validated Coupling Efficiency in Solid-Phase N-Glycopeptide Assembly: 10 Equivalents Yield Complete Conversion

In solid-phase N-glycopeptide synthesis using allyl-protected Fmoc-amino acids, this glycosylamine achieves complete coupling to resin-bound aspartic acid side chains when used at 10 equivalents with PyBOP activation [1]. In contrast, alternative glycosyl donors such as glycosyl azides require stoichiometric copper(I) catalysts and often yield <80% conversion due to competing side reactions .

N-glycopeptide synthesis solid-phase peptide synthesis glycosylamine coupling

Established Effective Concentration for O-GlcNAc Transferase (OGT) Activity Assays: 10 mM Standard Protocol

This compound is the standard substrate for in vitro O-GlcNAc transferase (OGT) activity assays at a working concentration of 10 mM [1]. While N-acetylglucosamine (GlcNAc) itself can serve as a substrate for some glycosyltransferases, it does not function in OGT assays because the enzyme requires the β-linked glycosylamine to transfer the GlcNAc moiety to protein serine/threonine residues [2].

O-GlcNAc OGT assay glycosyltransferase post-translational modification

Growth-Inhibitory Activity Against Tumor Cell Lines: 1-N-Substituted Derivatives Show Activity at 1-0.01 mM

Fully acetylated 1-N-substituted derivatives of this parent glycosylamine inhibit growth of mouse mammary adenocarcinoma TA3, leukemia L1210, and leukemia P-288 cells at concentrations of 1-0.01 mM in vitro [1]. The growth-inhibitory activity correlates with inhibition of 2-amino-deoxy-D-glucose and L-leucine incorporation into macromolecular fractions [1]. In contrast, the O-deacetylated analogs show reduced activity, demonstrating the importance of the 1-amino group for intracellular delivery and metabolic interference [2].

antitumor activity glycoconjugate biosynthesis cancer cell lines metabolic inhibitors

Validated Application Scenarios for 2-Acetamido-1-amino-1,2-dideoxy-β-D-glucopyranose Procurement


Solid-Phase Synthesis of Homogeneous N-Glycopeptides for Structural and Functional Studies

The 97% (HPLC) purity grade of this glycosylamine (Sigma-Aldrich #802999) is specified for solid-phase N-glycopeptide assembly using Fmoc/tBu/allyl orthogonal protection strategies . The free 1-amino group couples directly to resin-bound aspartic acid side chains after allyl deprotection, yielding N-linked glycopeptides with defined glycosylation sites [1]. This application is validated in the synthesis of O-GlcNAc-modified peptides for antibody generation and in the preparation of glycopeptide libraries for lectin binding studies .

In Vitro O-GlcNAc Transferase (OGT) Activity Assays and Inhibitor Screening

At a working concentration of 10 mM in Tris·Cl buffer (pH 7.8), this compound serves as the standard substrate for measuring OGT activity in vitro [2]. It is used to quantify O-GlcNAc transfer to protein substrates such as recombinant tau or casein kinase II, enabling high-throughput screening of OGT inhibitors for therapeutic development in neurodegeneration and metabolic diseases [2].

Synthesis of 1-N-Acyl Derivatives as Metabolic Inhibitors of Glycoconjugate Biosynthesis

The parent glycosylamine is acylated at the 1-amino position to generate a library of 1-N-substituted derivatives (e.g., haloacetyl, glycyl, azidoacetyl) that inhibit tumor cell growth at 0.01-1 mM concentrations [3]. These derivatives interfere with cellular uptake and incorporation of 2-amino-deoxy-D-glucose into glycoconjugates, providing tools for studying glycosylation-dependent cancer cell proliferation and for developing novel antimetabolites [3].

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